2-(1-Propylpentyl)-4,6-dinitrophenyl butenoate
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Overview
Description
2-(1-Propylpentyl)-4,6-dinitrophenyl butenoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound is notable for its unique structure, which includes a dinitrophenyl group and a butenoate ester linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Propylpentyl)-4,6-dinitrophenyl butenoate typically involves the esterification of 2-(1-Propylpentyl)-4,6-dinitrophenol with butenoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion . The reaction mixture is then neutralized and purified to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of solid acid catalysts, such as cesium-exchanged heteropoly acids on K-10 clay, can further enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
2-(1-Propylpentyl)-4,6-dinitrophenyl butenoate undergoes several types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis requires a strong acid like hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Hydrogen gas and a palladium catalyst are commonly used for the reduction of nitro groups.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Hydrolysis: Produces 2-(1-Propylpentyl)-4,6-dinitrophenol and butenoic acid.
Reduction: Produces 2-(1-Propylpentyl)-4,6-diaminophenyl butenoate.
Substitution: Produces various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(1-Propylpentyl)-4,6-dinitrophenyl butenoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential as a biochemical probe due to its nitro groups, which can be reduced to amines.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Mechanism of Action
The mechanism of action of 2-(1-Propylpentyl)-4,6-dinitrophenyl butenoate involves its hydrolysis to release 2-(1-Propylpentyl)-4,6-dinitrophenol and butenoic acid. The dinitrophenol moiety can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. The nitro groups can also undergo reduction to form amines, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Propylpentyl)-4,6-dinitrophenyl acetate
- 2-(1-Propylpentyl)-4,6-dinitrophenyl propanoate
- 2-(1-Propylpentyl)-4,6-dinitrophenyl benzoate
Uniqueness
2-(1-Propylpentyl)-4,6-dinitrophenyl butenoate is unique due to its butenoate ester linkage, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a higher reactivity towards hydrolysis and reduction reactions, making it a valuable compound for various applications .
Properties
CAS No. |
18994-41-7 |
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Molecular Formula |
C18H24N2O6 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(2,4-dinitro-6-octan-4-ylphenyl) (E)-but-2-enoate |
InChI |
InChI=1S/C18H24N2O6/c1-4-7-10-13(8-5-2)15-11-14(19(22)23)12-16(20(24)25)18(15)26-17(21)9-6-3/h6,9,11-13H,4-5,7-8,10H2,1-3H3/b9-6+ |
InChI Key |
XDKCUKXYCDHHCI-RMKNXTFCSA-N |
Isomeric SMILES |
CCCCC(CCC)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)/C=C/C |
Canonical SMILES |
CCCCC(CCC)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C=CC |
Origin of Product |
United States |
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